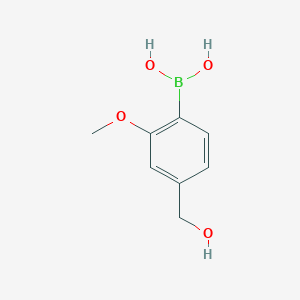

4-Hydroxymethyl-2-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBPGQWDDRHAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CO)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-Hydroxymethyl-2-methoxyphenylboronic acid is a boronic acid derivative that has attracted attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This compound's structure allows it to interact with various biomolecules, influencing enzyme activity and protein functions.

The biological activity of this compound primarily arises from its boronate group, which can form reversible covalent bonds with cis-diols found in glycoproteins and other biomolecules. This property suggests its potential as an enzyme inhibitor, particularly targeting proteasomes and glycosidases, which are crucial in cancer cell survival and metabolism.

Biological Activities

Research indicates several key biological activities associated with this compound:

Research Findings

Recent studies have focused on the interactions of this compound with biomolecules:

- Inhibition Studies : Preliminary findings indicate that this compound can inhibit certain enzymes involved in cancer progression. For instance, it has been shown to affect proteasome activity, which is critical for regulating protein degradation pathways.

- Binding Affinity : Interaction studies have demonstrated its binding affinity towards specific targets, providing insights into its mechanism of action. These studies often utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding interactions .

- Comparative Analysis : A comparison with structurally similar compounds highlights the unique aspects of this compound. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxyphenylboronic acid | Contains methoxy group | Lacks hydroxymethyl functionality |

| 4-Methoxyphenylboronic acid | Contains methoxy group | Different substitution pattern on the phenyl ring |

| 2-Hydroxymethyl-4-methoxyphenylboronic acid | Hydroxymethyl group at different position | Positioning of hydroxymethyl affects reactivity |

This table illustrates how this compound stands out due to its specific arrangement of functional groups, enhancing its reactivity and potential biological activity compared to similar compounds.

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

- In Vivo Studies : Some boronic acids have shown promising results in animal models for inhibiting tumor growth and metastasis. For instance, compounds demonstrating similar mechanisms have been tested for their efficacy against triple-negative breast cancer (TNBC), exhibiting significant inhibitory effects on tumor proliferation and metastasis .

- Toxicity Assessments : Toxicological evaluations indicate that while these compounds show promise, they also require careful assessment regarding their safety profiles. Studies have reported varying degrees of cytotoxicity against normal cells versus cancer cells, underscoring the importance of selectivity in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-hydroxymethyl-2-methoxyphenylboronic acid and its analogs:

Key Differences and Research Findings

However, this group may also introduce steric hindrance, affecting cross-coupling efficiency . Methoxy vs. Hydroxy Groups: 4-Hydroxy-2-methoxyphenylboronic acid (CAS 550373-98-3) lacks the hydroxymethyl group but features a hydroxyl (-OH) at the 4-position. This increases acidity (pKa ~8–10 for boronic acids with electron-withdrawing groups) compared to methoxy-substituted analogs, influencing its reactivity in Suzuki reactions .

Substituent Position and Electronic Effects :

- The 2-methoxy group in the target compound is an electron-donating substituent, which can stabilize the boronic acid via resonance, enhancing its Lewis acidity and reactivity toward aryl halides .

- In contrast, 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS 875446-29-0) introduces fluorine (electron-withdrawing) and a bulky isopropyl group, which may reduce reaction rates due to increased steric demands .

Comparative Stability and Applications :

- 4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8) demonstrates higher thermal stability (mp 104°C) due to its methyl substituent, making it suitable for high-temperature syntheses .

- 4-Methoxyphenylboronic acid (CAS 5720-07-0) is widely used as a benchmark in Suzuki-Miyaura couplings due to its commercial availability and predictable reactivity .

Practical Considerations and Limitations

- Purity and Handling : Most analogs, such as 4-methoxyphenylboronic acid, are available at >97% purity, ensuring reproducibility in synthetic applications. Proper handling (e.g., eye and skin protection) is critical, as boronic acids can irritate mucous membranes .

Preparation Methods

General Synthetic Approaches to Boronic Acids

Boronic acids, including substituted phenylboronic acids like 4-hydroxymethyl-2-methoxyphenylboronic acid, are typically prepared by:

- Metalation followed by borylation : Aromatic halides or organometallic intermediates (e.g., aryl lithium or aryl magnesium compounds) react with boron reagents.

- Transition metal-catalyzed borylation : Palladium- or nickel-catalyzed coupling of aryl halides with diboron reagents.

- Direct borylation of C–H bonds : Using iridium or other catalysts to functionalize aromatic C–H bonds directly.

The specific substitution pattern (hydroxymethyl and methoxy groups) requires careful selection of protecting groups and reaction conditions to avoid side reactions.

Preparation Routes for this compound

Starting Materials and Key Intermediates

- The compound’s IUPAC name is (4-hydroxy-2-methoxyphenyl)boronic acid.

- Molecular formula: C7H9BO4.

- Molecular weight: 167.96 g/mol.

- The presence of both hydroxyl and methoxy substituents on the phenyl ring influences reactivity and solubility.

Synthetic Procedure Overview

A representative synthetic route involves:

Step 1: Preparation of the substituted phenyl precursor

Starting from 2-methoxyphenol derivatives, selective hydroxymethylation at the 4-position can be achieved via electrophilic substitution or directed ortho-lithiation followed by formaldehyde addition.Step 2: Introduction of the boronic acid group

The boronic acid moiety is introduced via palladium-catalyzed Suzuki-type borylation or via lithiation followed by reaction with trialkyl borates.Step 3: Purification and isolation

The crude product is purified by crystallization or chromatographic methods to achieve high purity (typically >95%).

Detailed Synthetic Example from Literature

A relevant example from the literature describes the preparation of related hydroxy- and methoxy-substituted phenylboronic acids via palladium-catalyzed borylation:

This procedure highlights the use of palladium catalysis and base in mixed solvent systems to achieve the boronic acid functionality, with careful control of protecting groups to maintain hydroxyl and methoxy substituents intact.

Purification and Quality Control

Alternative Methods and Patented Processes

While no direct patents describe the exact preparation of this compound, related patents on formylphenylboronic acids provide insight into purification and preparation strategies that may be adapted:

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-methoxyphenol derivatives, aryl halides |

| Key reagents | Pd(PPh3)4 catalyst, Na2CO3 base, TBSCl for protection |

| Solvents | Toluene, ethanol, water, DMF, THF |

| Temperature | Room temperature to 80 °C |

| Reaction time | 4–5 hours typical |

| Purification | Silica gel chromatography, recrystallization |

| Yield | Approx. 60–70% (two-step processes) |

| Purity | ≥95% |

Research Findings and Considerations

- The presence of hydroxyl and methoxy groups requires selective protection to avoid side reactions during borylation.

- Palladium-catalyzed Suzuki coupling is a reliable method for introducing boronic acid groups on substituted phenyl rings.

- Mixed solvent systems facilitate solubility and reaction efficiency.

- Protection/deprotection steps increase overall synthetic complexity but are necessary for functional group tolerance.

- Purification methods strongly influence the final product’s purity and yield.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxymethyl-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids like this compound typically employs Suzuki-Miyaura cross-coupling or direct borylation . For example, a protocol analogous to involves:

- Catalyst : Pd(PPh₃)₄ (0.15 mmol per 3 mmol substrate)

- Base : 2 N Na₂CO₃ (1.5 ml per 3 mmol substrate)

- Solvent system : Toluene/EtOH (3:1 v/v) under inert atmosphere.

Purification via flash chromatography (e.g., PE/EtOAc gradients) is critical to isolate the product, as boronic acids often co-elute with impurities . Yield optimization requires precise stoichiometry of the boronic acid precursor and aryl halide, with excess boronic acid (1.5 eq) favoring coupling efficiency.

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- ¹H-NMR : Look for diagnostic peaks such as the hydroxymethyl (-CH₂OH) proton at δ ~4.5 ppm and methoxy (-OCH₃) singlet at δ ~3.8 ppm.

- Mass spectrometry (MS) : CI-MS or ESI-MS should show [M+H]⁺ or [M+NH₄]⁺ adducts (e.g., m/z 196.1 for C₈H₁₁BO₄).

- Elemental analysis : Match calculated vs. experimental C/H/B/O percentages to rule out hydration or boroxin formation .

Advanced Research Questions

Q. How can researchers mitigate challenges in purifying this compound?

Purification of boronic acids is notoriously difficult due to:

- Silica gel adsorption : Boronic acids bind irreversibly to silica, necessitating alternative stationary phases (e.g., alumina) or solvent systems with polar modifiers (e.g., 1–5% MeOH in DCM) .

- Boroxin formation : Dehydration at elevated temperatures creates cyclic trimers. To prevent this, store samples under anhydrous conditions and avoid prolonged heating during rotary evaporation .

- Recrystallization : Use mixed solvents like EtOAc/hexane to improve crystal purity.

Q. What stability considerations are critical for handling this compound in aqueous environments?

- pH-dependent stability : Boronic acids form reversible esters with diols (e.g., sugars) at physiological pH (~7.4), which may alter reactivity. Below pH 5, protonation of the boronate group reduces nucleophilicity .

- Hydrolytic degradation : Monitor aqueous solutions for decomposition via ¹¹B NMR, tracking the shift from δ ~30 ppm (trigonal boron) to δ ~10 ppm (tetrahedral borate) .

Q. How does the hydroxymethyl substituent influence supramolecular interactions in receptor design?

The hydroxymethyl group enhances hydrogen-bonding and chelation capabilities, making this compound a candidate for:

- Saccharide sensing : The boronic acid group binds cis-diols (e.g., glucose), while the hydroxymethyl group stabilizes the complex via secondary interactions .

- Metal-organic frameworks (MOFs) : The hydroxyl and methoxy groups can coordinate to metal nodes, as seen in related benzoxaborole systems .

Q. How should researchers resolve contradictions in reported physical data (e.g., melting points) for structurally similar boronic acids?

Discrepancies in melting points (e.g., 144–148°C vs. 212–217°C for fluorinated analogs in and ) often arise from:

- Polymorphism : Crystallization conditions (solvent, cooling rate) affect crystal packing.

- Hydration state : Anhydrous vs. hydrated forms exhibit distinct thermal profiles.

- Purity thresholds : Commercial samples labeled as >98% purity may still contain trace solvents or isomers .

Recommendation: Re-measure physical properties using standardized protocols (e.g., DSC at 5°C/min under N₂).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.